Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18667303
InChI: InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15)
SMILES:
Molecular Formula: C12H20N2O4
Molecular Weight: 256.30 g/mol

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC18667303

Molecular Formula: C12H20N2O4

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate -

Specification

Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
IUPAC Name tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Standard InChI InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15)
Standard InChI Key AVULYMCVZYVIQX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate features a hydrazine core substituted with two tert-butoxycarbonyl (Boc) groups and an ethynyl moiety. The Boc groups confer steric protection to the hydrazine backbone, enhancing stability during synthetic manipulations. The ethynyl group introduces alkyne reactivity, enabling click chemistry and cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H20N2O4\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_4
Molecular Weight256.30 g/mol
Melting Point58–62°C
SolubilitySoluble in polar aprotic solvents
Storage Conditions2–8°C, inert atmosphere, dark

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation:

  • 1H^1\text{H} NMR (CDCl₃): Signals at δ 1.47 (s, 18H, tert-butyl), 3.11 (s, 3H, N–CH₃), and 6.55–6.10 (br s, 1H, NH) .

  • 13C^{13}\text{C} NMR: Peaks at δ 171.2 (C=O), 155.9 (C=O), 81.3 (tert-butyl C), and 60.4 (N–CH₃) .

  • IR: Strong absorptions at 1701 cm⁻¹ (C=O stretch) and 3316 cm⁻¹ (N–H stretch) .

Synthesis and Scalability

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic substitution between hydrazine derivatives and di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:

  • Dissolving N-methylhydrazine in isopropanol.

  • Dropwise addition of Boc₂O in dichloromethane.

  • Stirring for 16 hours at 21°C.

  • Purification via flash chromatography (20% Et₂O/petrol) .
    This method yields 60% product with high purity .

Alternative Strategies

Recent advances include photocatalytic esterification under Mitsunobu conditions, leveraging flavin-based catalysts and visible light to enhance efficiency . Such methods reduce reaction times and improve atom economy.

Applications in Organic Synthesis

Building Block for Heterocycles

The ethynyl group participates in Huisgen cycloadditions, forming triazoles with azides . For example, coupling with benzyl azide yields 1,4-disubstituted triazoles, valuable in drug discovery .

Aminoethylation Reactions

Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate acts as a β-aminoethyl anion equivalent. It undergoes Sonogashira couplings with aryl halides, enabling the installation of ethyleneamine motifs in alkaloids like (±)-CPC-1 .

Materials Science

The tert-butyl groups enhance solubility in polymer matrices, facilitating the development of conductive materials. Its alkyne moiety enables covalent attachment to carbon nanotubes and graphene oxides.

Analytical and Mechanistic Insights

Reaction Mechanisms

The compound’s reactivity is governed by the electron-withdrawing Boc groups, which polarize the hydrazine N–N bond. In cross-couplings, palladium catalysts mediate oxidative addition with aryl halides, followed by alkyne insertion .

Stability and Degradation

Under acidic conditions, the Boc groups undergo cleavage, regenerating free hydrazine. Thermal analysis (TGA) reveals decomposition above 200°C, consistent with tert-butyl carbamate instability .

Comparison with Structural Analogues

Table 2: Key Analogues and Their Properties

CompoundMolecular WeightKey FeatureApplication
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate272.34 g/molCyclopropyl substituentCyclopropanation reactions
Di-tert-butyl diazene-1,2-dicarboxylate230.26 g/molDiazenyl groupPolymer initiators
Di-tert-butyl aziridine-1,2-dicarboxylate243.30 g/molAziridine ringRing-opening polymerizations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator